molecular formula C18H20BrN3O B4611172 N-(3-bromophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

N-(3-bromophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

Cat. No.: B4611172
M. Wt: 374.3 g/mol
InChI Key: RBMVXLHDIUUIHQ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a bromophenyl group and a pyrrolidinylmethylphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea typically involves the reaction of 3-bromoaniline with 4-(1-pyrrolidinylmethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include bromophenol derivatives, amine derivatives, and various substituted urea compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-bromophenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrrolidinylmethylphenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea
  • N-(3-fluorophenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea
  • N-(3-methylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea

Uniqueness

N-(3-bromophenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogen or alkyl substituents, making this compound distinct in its chemical and biological properties.

Properties

IUPAC Name

1-(3-bromophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O/c19-15-4-3-5-17(12-15)21-18(23)20-16-8-6-14(7-9-16)13-22-10-1-2-11-22/h3-9,12H,1-2,10-11,13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMVXLHDIUUIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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